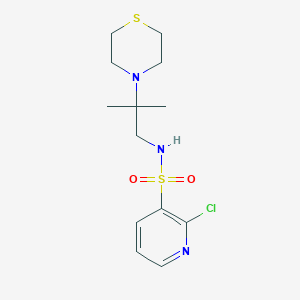

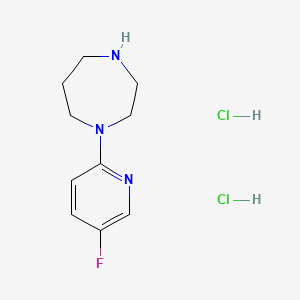

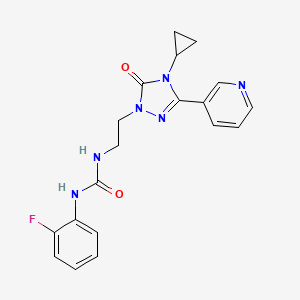

Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropylamine derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of (E)- and (Z)-(+/-)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides, which are conformational analogues of dopamine. The synthesis did not yield compounds with dopaminergic activity but did result in alpha-adrenergic agonists with cardiostimulatory properties. The E isomer showed significantly higher potency than the Z isomer.

In paper , a chemoenzymatic route is described for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a chiral intermediate for a receptor antagonist. The synthesis involved several steps, including resolution of racemic amine, permanganate oxidation, and reductive amination using leucine dehydrogenase. This paper demonstrates the potential for enzymatic processes in the synthesis of cyclopropylamine derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropylamine derivatives is crucial for their biological activity. The conformational isomerism, as discussed in paper , affects the potency of the compounds in their biological actions. The stereochemistry and conformation of the cyclopropylamine moiety can influence the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopropylamine derivatives are varied. Paper outlines the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), which involves chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation. These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of "Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride" are not directly reported in the papers, the properties of similar compounds can provide some insights. For instance, the solubility, stability, and reactivity of the cyclopropylamine derivatives would be influenced by the presence of functional groups and the overall molecular conformation. The pharmacological properties, such as alpha-adrenergic agonism and cardiostimulatory effects, are also part of the chemical properties profile, as seen in paper .

Applications De Recherche Scientifique

Preparation of Fluoroalkoxy Butadienes : Patrick, Rogers, and Gorrell (2002) demonstrated the preparation of 2-fluoro-3-methoxy-1,3-butadiene, a related compound, which is significant for its potential in smooth 4 + 2 cycloaddition reactions. This process is important in the synthesis of various organic compounds (Patrick, Rogers, & Gorrell, 2002).

Synthesis of Isothiazolidinium Salts : Swank and Lambeth (1983) prepared a series of N-phenyl-3-methylthiopropylamine hydrochlorides, including m-methoxyphenyl derivatives, through a cyclization process. This method is valuable for synthesizing various heterocyclic compounds (Swank & Lambeth, 1983).

Antimicrobial Study of Fluoroquinolone-Based Thiazolidinones : Patel and Patel (2010) investigated fluoroquinolone-based thiazolidinones, synthesized using a cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline precursor. This study contributes to the field of medicinal chemistry, particularly in the development of new antibacterial agents (Patel & Patel, 2010).

Cyclopropylamine Synthesis : Matsuo, Tani, and Hayakawa (2004) developed a method for synthesizing cis-2-Fluorocyclopropylamine. This compound is crucial for various chemical syntheses and has applications in the pharmaceutical industry (Matsuo, Tani, & Hayakawa, 2004).

Synthesis of Cyclopropenone Oximes : Yoshida et al. (1988) prepared cyclopropenone oxime hydrochlorides, including 2-methyl-3-(4-methylphenyl) derivatives. These compounds are important intermediates in organic synthesis, especially in the formation of various heterocyclic compounds (Yoshida et al., 1988).

Synthesis of Fluorinated Heterocyclic Compounds : Shi, Wang, and Schlosser (1996) utilized 2-fluoro-3-methoxyacrylic acid and its derivatives for synthesizing a variety of fluorine-bearing heterocyclic compounds, demonstrating the versatility of these fluorinated building blocks (Shi, Wang, & Schlosser, 1996).

Synthesis of N-Arylcyclopropylamines : Cui and Loeppky (2001) developed a one-step synthesis of N-arylcyclopropylamines, including compounds with a 2-methoxyphenyl substituent. This method is significant for the straightforward synthesis of these compounds, which have various applications in medicinal chemistry (Cui & Loeppky, 2001).

Antibacterial Activity of Propanarylamines : Arutyunyan et al. (2017) synthesized propanaryl-amines, including derivatives with a 4-methoxyphenyl group. These compounds exhibited high antibacterial activity, highlighting their potential use in the development of new antimicrobial agents (Arutyunyan et al., 2017).

Synthesis of Monofluorinated Cyclopropanoid Nucleosides : Rosen et al. (2004) synthesized monofluorinated cyclopropanoid nucleosides, including derivatives with a fluoro-phenylcyclopropyl group. These compounds have potential applications in antiviral drug development (Rosen et al., 2004).

Biological Activity of Cyclopropyl and Fluorophenyl Derivatives : Issayeva et al. (2019) explored the antimicrobial activity of N-ethoxyethylpiperidine derivatives containing cyclopropane and fluorophenyl fragments. This research adds to the understanding of the biological activity of these compounds (Issayeva et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-9-4-2-3-8(10(9)12)11(13)7-5-6-7;/h2-4,7,11H,5-6,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSMKKEZWVCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)